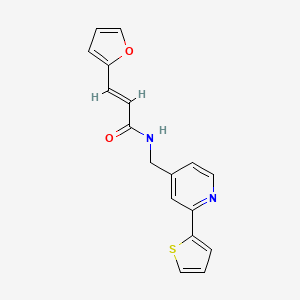

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium-Catalyzed Alkenation

A palladium-catalyzed direct alkenation of thiophenes and furans, including compounds similar to (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide, has been developed. This process involves regioselective C–H bond functionalization in the presence of AgOAc and pyridine, allowing for the oxidative coupling reactions with olefinic substrates like acrylates and acrylamides to yield mono-alkenylated products. The (E)-isomers were predominantly isolated, suggesting a specific utility in synthesizing geometrically defined alkenes (Zhao et al., 2009).

Intramolecular Cyclization

Research on alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, which are structurally related to the compound of interest, showed that they undergo intramolecular cyclization to form various dihydrothiopyrano[3,4-b]furans upon reaction. This indicates the compound's potential in synthesizing novel heterocyclic structures through cyclization processes (Pevzner, 2021).

Organic Light-Emitting Diodes (OLEDs)

A novel furo[3,2-c]pyridine-based iridium complex, related in structure to the compound , demonstrated significant improvements in external quantum efficiency (EQE) for OLED applications. This suggests potential applications of similar compounds in developing high-performance OLED materials (Yan et al., 2017).

Enantioselective Ene-Reduction

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi was reported, showcasing the bio-catalytic applications of similar compounds in synthesizing enantiomerically enriched products. This highlights the compound's relevance in green chemistry and biocatalysis (Jimenez et al., 2019).

Hydrogen Transfer Polymerization

Investigations into the interaction between acrolein and acrylamide for anionic copolymerization, relevant to the synthesis and polymerization behavior of this compound, have provided insights into the mechanisms of hydrogen transfer polymerization. This research could inform the development of novel polymeric materials (Yamashita et al., 1984).

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVRGTWRZLOKDI-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726635.png)

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2726636.png)

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2726640.png)

![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)

![2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2726650.png)